molecular formula C21H21N9S B10888768 N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine

Cat. No.: B10888768
M. Wt: 431.5 g/mol
InChI Key: WTTXYFRWCWKNCH-UHFFFAOYSA-N
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Description

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE is a complex organic compound that features a unique structure combining pyrazole and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, benzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE: shares structural similarities with other pyrazole and thiadiazole derivatives.

    Other Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone.

    Other Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole.

Uniqueness

The uniqueness of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE lies in its combined structure, which may confer unique chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H21N9S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C21H21N9S/c1-15-12-16(2)30(25-15)14-29-10-8-18(26-29)20-23-24-21(31-20)22-19-9-11-28(27-19)13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,24,27)

InChI Key

WTTXYFRWCWKNCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CN2C=CC(=N2)C3=NN=C(S3)NC4=NN(C=C4)CC5=CC=CC=C5)C

Origin of Product

United States

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